Citreamicin epsilon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citreamicin epsilon is a natural product found in Streptomyces caelestis and Streptomyces vinaceus with data available.

科学研究应用

Antitumor Activity

Citreamicin epsilon has shown promising antitumor properties. A study comparing the cytotoxic effects of two diastereomers, this compound A and B, revealed their differential impacts on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were 0.086 µM for this compound A and 0.025 µM for this compound B, indicating that this compound B is more potent against PtK2 cells. The mechanism of action was elucidated through quantitative proteomic analysis, which identified 1,079 proteins affected by treatment, with significant changes in pathways related to cell survival and apoptosis regulation via the NF-kappa B pathway .

Table 1: Cytotoxic Effects of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound A | 0.086 | NF-kappa B pathway activation |

| This compound B | 0.025 | Induces apoptosis in cancer cells |

Antimicrobial Properties

Research has highlighted the potential of this compound as an antimicrobial agent. Its effectiveness against various bacterial strains, including those resistant to conventional antibiotics, positions it as a candidate for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting protein synthesis in bacteria, thereby halting their growth.

Cosmetic Applications

Beyond its medicinal uses, this compound has been investigated for its role in cosmetic formulations. Its properties as an antimicrobial agent make it a valuable ingredient in skin care products aimed at preventing infections and promoting skin health. Studies have demonstrated that formulations containing natural extracts with properties similar to those of this compound can enhance skin hydration and stability while minimizing irritation .

Mechanistic Insights and Research Findings

Recent studies have employed advanced techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) to analyze the proteomic changes induced by this compound treatment. This research not only provides insights into its cytotoxic mechanisms but also highlights potential pathways for therapeutic intervention in cancer treatment .

Case Study: Proteomic Analysis

- Objective : To understand the cytotoxic mechanisms of this compound.

- Method : iTRAQ-based quantitative proteomic analysis.

- Findings : Identification of differentially expressed proteins involved in cell survival pathways.

化学反应分析

Structural Features Influencing Reactivity

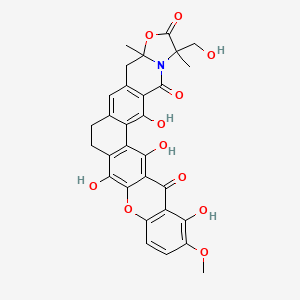

Citreamicin epsilon’s molecular formula is C₃₀H₂₅NO₁₁ , with a molecular weight of 575.5 g/mol . Key structural elements driving its reactivity include:

-

Seven condensed rings (six polycyclic components), enabling π-π interactions and redox activity.

-

Hydroxyl (-OH) and methoxy (-OCH₃) groups at positions C-3, C-18, C-25, C-29, and C-24, offering sites for oxidation, glycosylation, and hydrolysis .

-

A hydroxymethyl (-CH₂OH) group at C-7, susceptible to esterification or further oxidation .

Key Chemical Reactions

This compound undergoes several reactions critical to its biosynthesis, stability, and bioactivity:

Oxidation

-

Autoxidation : The polycyclic structure facilitates generation of reactive oxygen species (ROS), such as hydroxyl radicals, under physiological conditions. This property underpins its cytotoxicity against cancer cells (e.g., HeLa cells) .

-

Enzymatic Oxidation : Streptomyces species employ cytochrome P450 monooxygenases to modify the xanthone core during biosynthesis, influencing antibacterial activity.

Glycosylation

-

A quinovose sugar moiety is attached at C-13 via glycosyltransferase-catalyzed reactions, enhancing solubility and target specificity . Synthetic analogs often incorporate glycosylation to improve pharmacokinetics.

Hydrolysis

-

The oxazolidine ring (G ring) undergoes spontaneous hydrolysis at physiological pH, forming intermediates that enhance membrane permeability .

-

Ester Hydrolysis : Labile ester bonds in modified derivatives (e.g., PEG conjugates) cleave under acidic conditions, enabling controlled drug release .

ROS Generation and Apoptosis Induction

This compound induces apoptosis in cancer cells via ROS-mediated pathways:

-

Electron Transfer : The xanthone core accepts electrons from cellular reductases, forming superoxide radicals (O2−) .

-

Mitochondrial Disruption : ROS overwhelm antioxidant defenses, depolarizing mitochondrial membranes and activating caspase-3 .

Enzymatic Modifications

-

Baeyer-Villiger Oxidation : Arixanthomycin biosynthesis involves Baeyer-Villiger monooxygenases (e.g., Arx30) to oxidize anthraquinone precursors into xanthones .

-

Serine Incorporation : Amidotransferases catalyze serine coupling to the terminal carboxylate, forming the oxazolidine ring .

Antibacterial Activity

This compound shows MIC (Minimum Inhibitory Concentration) values of 0.5–2.0 µg/mL against Gram-positive bacteria, attributed to ribosomal protein synthesis inhibition.

Cytotoxicity

| Cell Line | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 1.2 | ROS generation, DNA intercalation |

| MCF-7 | 2.8 | Mitochondrial depolarization |

Stability Under Physiological Conditions

-

Thermal Degradation : Decomposes above 150°C, losing 90% bioactivity.

Synthetic Modifications

属性

分子式 |

C30H25NO11 |

|---|---|

分子量 |

575.5 g/mol |

IUPAC 名称 |

3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |

InChI |

InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |

InChI 键 |

FJAZFAHKUIAABK-UHFFFAOYSA-N |

规范 SMILES |

CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |

同义词 |

citreamicin epsilon |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。